PD-166866

Catalog No.
S547957
CAS No.
192705-79-6
M.F
C20H24N6O3
M. Wt
396.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PD-166866

CAS Number

192705-79-6

Product Name

PD-166866

IUPAC Name

1-[2-amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea

Molecular Formula

C20H24N6O3

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C20H24N6O3/c1-20(2,3)26-19(27)25-17-15(8-12-10-22-18(21)24-16(12)23-17)11-6-13(28-4)9-14(7-11)29-5/h6-10H,1-5H3,(H4,21,22,23,24,25,26,27)

InChI Key

NHJSWORVNIOXIT-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

1-(2-amino-6-(3,5-dimethoxy-phenyl)-pyrido(2,3-d)pyrimidin-7-yl)-3-tert-butyl-urea, PD 166866, PD-166866

Canonical SMILES

CC(C)(C)NC(=O)NC1=C(C=C2C=NC(=NC2=N1)N)C3=CC(=CC(=C3)OC)OC

The exact mass of the compound 1-[2-Amino-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea is 396.19099 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. It belongs to the ontological category of primary arylamine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PD-166866 (CAS 192705-79-6) is a 6-aryl-pyrido[2,3-d]pyrimidine derivative that functions as a highly selective, ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). In procurement and assay design, it is primarily selected for its quantitative selectivity profile, offering an IC50 of 52.4 nM against human full-length FGFR1 while maintaining complete inactivity against a broad panel of related receptor tyrosine kinases—including c-Src, PDGFR-β, and EGFR—at concentrations up to 50 μM[1]. This >1000-fold selectivity window makes it a critical pharmacological tool for isolating FGFR1-mediated signaling in angiogenesis, stem cell differentiation, and tumor proliferation models where off-target kinase inhibition would confound experimental outcomes or compromise reproducibility [1].

Substituting PD-166866 with broader-spectrum inhibitors like SU5402 or pan-FGFR agents like BGJ398 compromises assay specificity and phenotypic reproducibility. While pan-FGFR inhibitors potently suppress FGFR1, they equally inhibit FGFR2 and FGFR3, making it impossible to distinguish isoform-specific biological roles. Similarly, multi-targeted agents like SU5402 exhibit cross-reactivity with VEGFR2 and PDGFRβ at low nanomolar concentrations, confounding angiogenesis and cell migration assays by simultaneously blocking parallel growth factor pathways. Procurement of PD-166866 is therefore essential when the experimental or manufacturing objective strictly requires isolated FGFR1 blockade without collateral VEGFR or pan-FGFR suppression.

Elimination of VEGFR2 Cross-Reactivity in Angiogenesis Assays

When selecting an inhibitor for angiogenesis models, distinguishing between FGF- and VEGF-driven pathways is critical. PD-166866 provides an IC50 of 52.4 nM for FGFR1 with no activity against VEGFR2 up to 50 μM [1]. In contrast, the common substitute SU5402 inhibits VEGFR2 at 20 nM, which is even more potent than its FGFR1 inhibition (30 nM) . This cross-reactivity makes SU5402 unsuitable for isolating FGFR1-specific neovascularization.

Evidence DimensionVEGFR2 vs FGFR1 Inhibition (IC50)
Target Compound DataFGFR1 IC50 = 52.4 nM; VEGFR2 IC50 > 50,000 nM
Comparator Or BaselineSU5402: FGFR1 IC50 = 30 nM; VEGFR2 IC50 = 20 nM
Quantified Difference>1000-fold selectivity for PD-166866 vs. inverse selectivity for SU5402
ConditionsCell-free kinase activity assays

Procuring PD-166866 prevents false-positive attribution of anti-angiogenic effects to FGFR1 when they may actually be driven by VEGFR2 blockade.

Isoform-Specific FGFR1 Isolation vs. Pan-FGFR Inhibitors

For studies requiring the isolation of FGFR1 from other fibroblast growth factor receptors (FGFR2, FGFR3, FGFR4), pan-FGFR inhibitors like BGJ398 (Infigratinib) are inadequate. BGJ398 inhibits FGFR1, FGFR2, and FGFR3 with near-identical potency (IC50s of 0.9 nM, 1.4 nM, and 1.0 nM, respectively) . PD-166866, conversely, is highly specific to the FGFR1 tyrosine kinase domain, allowing researchers to decouple FGFR1-mediated signaling from FGFR2/3 pathways [1].

Evidence DimensionFGFR Isoform Selectivity
Target Compound DataHighly selective for FGFR1 over other isoforms
Comparator Or BaselineBGJ398: FGFR1 (0.9 nM), FGFR2 (1.4 nM), FGFR3 (1.0 nM)
Quantified DifferenceBGJ398 shows <2-fold variance across FGFR1-3; PD-166866 isolates FGFR1
ConditionsRecombinant kinase assays

Enables precise pharmacological dissection of FGFR1-specific functions in complex cellular environments expressing multiple FGFR isoforms.

Clean Off-Target Profile for Intracellular Signaling Assays

Multi-kinase inhibitors like Ponatinib or Lenvatinib are frequently used but introduce massive off-target noise by hitting PDGFR, c-Src, and other kinases at low nanomolar ranges . PD-166866 demonstrates a >1000-fold selectivity window, showing no inhibitory effect on c-Src, PDGFR-β, EGFR, MEK, PKC, or CDK4 at concentrations as high as 50 μM [1]. This ensures that downstream readouts, such as ERK1/2 or MAPK phosphorylation, are strictly the result of FGFR1 blockade.

Evidence DimensionOff-Target Kinase Inhibition (c-Src, PDGFR-β, EGFR)
Target Compound DataNo effect up to 50,000 nM (50 μM)
Comparator Or BaselinePonatinib: PDGFRα (1.1 nM), c-Src (5.4 nM)
Quantified DifferenceHighly clean profile up to 50 μM for PD-166866 vs. low-nanomolar off-target hits for comparators
ConditionsKinase selectivity screening panels

Guarantees that observed phenotypic changes or signaling disruptions are exclusively due to FGFR1 inhibition, reducing the need for complex genetic knockdowns.

High Cellular Potency in bFGF-Stimulated Proliferation Models

Beyond cell-free potency, PD-166866 exhibits excellent cell permeability and functional efficacy in standard culture workflows. In L6 cells overexpressing human FGFR1, daily exposure to PD-166866 effectively suppressed bFGF-stimulated cell growth with an IC50 of 24.1 nM over 8 days [1]. At 100 nM, bFGF-driven growth was almost entirely suspended, demonstrating highly reproducible cellular processability and formulation compatibility for long-term in vitro assays.

Evidence DimensionInhibition of bFGF-stimulated cell growth
Target Compound DataIC50 = 24.1 nM; near-complete suspension at 100 nM
Comparator Or BaselineUninhibited bFGF-stimulated L6 cells
Quantified DifferenceDose-dependent suppression culminating in near-complete growth arrest at 100 nM
ConditionsL6 cells overexpressing FGFR1, 8-day consecutive exposure

Provides buyers with a reliable, cell-permeable reagent that maintains long-term stability and efficacy in extended cell culture protocols.

Isolating Neovascularization Pathways in Angiogenesis Assays

Because PD-166866 does not cross-react with VEGFR2, it serves as a highly targeted procurement choice for microvessel outgrowth and angiogenesis assays where researchers must distinguish between FGF-driven and VEGF-driven neovascularization [1].

Purification of iPSC-Derived Pancreatic Islet Cells

In stem cell manufacturing workflows, residual nonendocrine progenitor cells can cause abnormal outgrowths. PD-166866 is utilized during extended culture phases to selectively and efficiently reduce these unwanted proliferative off-target populations (putative PMSCs) without broad cytotoxicity, ensuring safer and more reproducible iPSC-derived grafts[2].

Targeted Pathway Dissection in Ewing Sarcoma Models

In oncology research, particularly Ewing sarcoma, PD-166866 is used to mimic the effects of the RAS-antagonist SPRY1. Its high specificity allows researchers to cleanly block the FGF pathway and impair clonogenic growth without the off-target toxicity associated with multi-kinase inhibitors [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

396.19098865 Da

Monoisotopic Mass

396.19098865 Da

Heavy Atom Count

29

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NA856793UT

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Pictograms

Irritant

Irritant

Other CAS

192705-79-6

Wikipedia

Pd-166866

Dates

Last modified: 08-15-2023
1: Murayama N, Kadoshima T, Takemoto N, Kodama S, Toba T, Ogino R, Noshita T, Oka T, Ueno S, Kuroda M, Shimmyo Y, Morita Y, Inoue T. SUN11602, a novel aniline compound, mimics the neuroprotective mechanisms of basic fibroblast growth factor. ACS Chem Neurosci. 2013 Feb 20;4(2):266-76. doi: 10.1021/cn300183k. Epub 2012 Nov 21. PubMed PMID: 23421678; PubMed Central PMCID: PMC3582292.
2: Metzner T, Bedeir A, Held G, Peter-Vörösmarty B, Ghassemi S, Heinzle C, Spiegl-Kreinecker S, Marian B, Holzmann K, Grasl-Kraupp B, Pirker C, Micksche M, Berger W, Heffeter P, Grusch M. Fibroblast growth factor receptors as therapeutic targets in human melanoma: synergism with BRAF inhibition. J Invest Dermatol. 2011 Oct;131(10):2087-95. doi: 10.1038/jid.2011.177. Epub 2011 Jul 14. PubMed PMID: 21753785; PubMed Central PMCID: PMC3383623.
3: Risuleo G, Ciacciarelli M, Castelli M, Galati G. The synthetic inhibitor of fibroblast growth factor receptor PD166866 controls negatively the growth of tumor cells in culture. J Exp Clin Cancer Res. 2009 Dec 11;28:151. doi: 10.1186/1756-9966-28-151. PubMed PMID: 20003343; PubMed Central PMCID: PMC2797793.
4: Ohshima M, Yamaguchi Y, Kappert K, Micke P, Otsuka K. bFGF rescues imatinib/STI571-induced apoptosis of sis-NIH3T3 fibroblasts. Biochem Biophys Res Commun. 2009 Apr 3;381(2):165-70. doi: 10.1016/j.bbrc.2009.02.012. Epub 2009 Feb 10. PubMed PMID: 19338769.
5: Fischer H, Taylor N, Allerstorfer S, Grusch M, Sonvilla G, Holzmann K, Setinek U, Elbling L, Cantonati H, Grasl-Kraupp B, Gauglhofer C, Marian B, Micksche M, Berger W. Fibroblast growth factor receptor-mediated signals contribute to the malignant phenotype of non-small cell lung cancer cells: therapeutic implications and synergism with epidermal growth factor receptor inhibition. Mol Cancer Ther. 2008 Oct;7(10):3408-19. doi: 10.1158/1535-7163.MCT-08-0444. PubMed PMID: 18852144; PubMed Central PMCID: PMC2879863.
6: Calandrella N, Risuleo G, Scarsella G, Mustazza C, Castelli M, Galati F, Giuliani A, Galati G. Reduction of cell proliferation induced by PD166866: an inhibitor of the basic fibroblast growth factor. J Exp Clin Cancer Res. 2007 Sep;26(3):405-9. PubMed PMID: 17987803.
7: Piccioni F, Borioni A, Delfini M, Del Giudice MR, Mustazza C, Rodomonte A, Risuleo G. Metabolic alterations in cultured mouse fibroblasts induced by an inhibitor of the tyrosine kinase receptor Fibroblast Growth Factor Receptor 1. Anal Biochem. 2007 Aug 1;367(1):111-21. Epub 2007 Apr 12. PubMed PMID: 17512489.
8: Cassina P, Pehar M, Vargas MR, Castellanos R, Barbeito AG, Estévez AG, Thompson JA, Beckman JS, Barbeito L. Astrocyte activation by fibroblast growth factor-1 and motor neuron apoptosis: implications for amyotrophic lateral sclerosis. J Neurochem. 2005 Apr;93(1):38-46. PubMed PMID: 15773903.
9: Patel NG, Kumar S, Eggo MC. Essential role of fibroblast growth factor signaling in preadipoctye differentiation. J Clin Endocrinol Metab. 2005 Feb;90(2):1226-32. Epub 2004 Nov 2. PubMed PMID: 15522930.
10: Stevens DA, Harvey CB, Scott AJ, O'Shea PJ, Barnard JC, Williams AJ, Brady G, Samarut J, Chassande O, Williams GR. Thyroid hormone activates fibroblast growth factor receptor-1 in bone. Mol Endocrinol. 2003 Sep;17(9):1751-66. Epub 2003 Jun 12. PubMed PMID: 12805413.
11: Li G, Oparil S, Kelpke SS, Chen YF, Thompson JA. Fibroblast growth factor receptor-1 signaling induces osteopontin expression and vascular smooth muscle cell-dependent adventitial fibroblast migration in vitro. Circulation. 2002 Aug 13;106(7):854-9. PubMed PMID: 12176960.

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